Fmoc-Val-Ala-PAB-OH
Description
Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its molecular formula is C₃₀H₃₃N₃O₅, with a molecular weight of 515.60 g/mol and a purity of ≥90–98% . The compound features a dipeptide sequence (Val-Ala) connected to a para-aminobenzyl alcohol (PAB) group, which is critical for enabling lysosomal protease-mediated cleavage in ADCs. This linker facilitates the controlled release of cytotoxic payloads in target cells, enhancing therapeutic specificity .
Structurally, the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during solid-phase peptide synthesis (SPPS), while the PAB-OH moiety serves as a self-immolative spacer. Storage conditions require dry powder at -20°C, with dissolved forms stored at -80°C for long-term stability .
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQFKSWCKVBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fmoc-Val-Ala-OH Intermediate
Fmoc-Val-Ala-OH is a key intermediate in the synthesis of Fmoc-Val-Ala-PAB-OH. It can be synthesized using standard solid-phase peptide synthesis (Fmoc-SPPS) or solution-phase methods. One solution-phase approach involves reacting Fmoc-Val-OH with H-Ala-OR (where R is an alkyl group) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), followed by hydrolysis to yield Fmoc-Val-Ala-OH.
Coupling of 4-Aminobenzyl Alcohol
The next step involves coupling 4-aminobenzyl alcohol to the Fmoc-Val-Ala-OH intermediate. This is typically achieved using a coupling agent such as HATU to activate the hydroxyl group of 4-aminobenzyl alcohol.
Synthesis from Fmoc-Val-Ala-NB-PAB-THP
An alternate route involves starting with Fmoc-Val-Ala-NB-PAB-THP, which is synthesized through a series of reactions including protection, reduction, and coupling steps. The THP (tetrahydropyranyl) group is then deprotected using trifluoroacetic acid in dichloromethane to yield Fmoc-Val-Ala-NB-PAB-OH.
General Procedure for Fmoc-beta-Ala-AA-OH Synthesis
A method for preparing Fmoc-β-Ala-AA-OH compounds involves reacting an amino acid (AA) with only one amino group with Fmoc-beta-Ala-Bt. Fmoc-beta-Ala-Bt is first generated by reacting Fmoc-beta-Ala-OH with HBTA and thionyl chloride. The amino acid is dissolved in a buffer system (e.g., \$$Na2CO3\$$, \$$NaHCO3\$$, \$$K2CO_3\$$). The Fmoc-beta-Ala-Bt solution is added to the amino acid solution to yield the desired Fmoc-beta-Ala-AA-OH.
Reaction Conditions and Optimization
- Molar Ratios : Optimizing molar ratios of reactants is crucial for efficient synthesis. For example, in the preparation of Fmoc-beta-Ala-Bt, a preferred molar ratio of Fmoc-β-Ala-OH, thionyl chloride, and HBTA is 5:11-12:20.
- Solvents : The choice of solvent can impact reaction efficiency and product purity. For instance, THF (tetrahydrofuran) is used to dissolve Fmoc-β-Ala-OH in one procedure.
- Temperature : Reaction temperatures must be controlled to maximize yield and minimize side reactions. Reactions are often carried out at room temperature or with mild heating/cooling.
- pH Control : Maintaining an optimal pH is important, especially in reactions involving amino acids. For example, a pH of 8-9 is maintained during the reaction of H-L-Ile-OH with Fmoc-beta-Ala-Bt.
Purification and Analysis
- Purification Methods : Purification techniques such as column chromatography, recrystallization, and HPLC (High-Performance Liquid Chromatography) are used to isolate the desired product.
- Analytical Techniques : NMR (Nuclear Magnetic Resonance) and ESI-MS (Electrospray Ionization Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions to expose the primary amine for subsequent conjugation:
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Mechanism : Base-induced β-elimination releases CO₂ and the Fmoc group as a dibenzofulvene-piperidine adduct .
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Reaction Time : Typically 10–30 minutes at room temperature .
Enzymatic Cleavage of the Val-Ala Dipeptide
The Val-Ala sequence serves as a substrate for lysosomal protease cathepsin B , enabling site-specific drug release:
Key Findings :
Activation of the PAB-OH Hydroxyl Group
The terminal hydroxyl group is activated for conjugation with amines or other nucleophiles:
Carbonate Formation
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Reagents : Pentafluorophenyl (PFP) or para-nitrophenyl (PNP) chloroformates .
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Product : PFP/PNP-carbonate intermediates for amine coupling .
Conjugation Reactions
This compound participates in two primary conjugation strategies:
Amine Coupling via Carbamate Linkage
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Partners : Primary amines (e.g., lysine residues in antibodies) .
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Efficiency : >80% conjugation yield under optimized conditions .
Stability Under Synthetic Conditions
Comparative Reactivity with Analogues
Case Studies in Drug Delivery
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Antibody-Drug Conjugates (ADCs) : Conjugation with monomethyl auristatin E (MMAE) showed ≥5-fold increased tumor cytotoxicity compared to non-cleavable linkers .
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Oligonucleotide-Drug Conjugates : Incorporation into siRNA enabled cathepsin B-mediated release of combretastatin A-4, achieving >70% tumor growth inhibition in vivo .
Critical Reaction Data
Scientific Research Applications
Fmoc-Val-Ala-PAB-OH is a dipeptide derivative with significant applications in chemistry, biology, medicine, and industry, particularly in the creation of antibody-drug conjugates (ADCs) . It functions as a cleavable linker in the synthesis of complex molecules, enabling targeted drug delivery in cancer therapy.
Scientific Research Applications
Chemistry
this compound is employed as a cleavable linker in synthesizing complex molecules. The synthesis typically involves several steps:
- Fmoc Protection The amino group of valine is protected using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
- Peptide Coupling The protected valine is then coupled with alanine using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
- PAB Conjugation The resulting dipeptide is conjugated with para-aminobenzoate (PAB) using a similar coupling strategy.
Industrial production follows similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification.
Biology
this compound facilitates targeted drug delivery in cancer therapy by ensuring the release of cytotoxic drugs within cancer cells.
- Target of Action this compound is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs).
- Mode of Action The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug.
- Biochemical Pathways The biochemical pathway primarily involved in the action of this compound is the endocytic pathway.
- Biochemical Properties this compound interacts with various enzymes and proteins and is specifically designed to be cleaved by the enzyme Cathepsin B.
- Cellular Effects The use of this compound in ADCs allows for targeted drug delivery, influencing various cellular processes. Upon internalization of the ADC, the linker is cleaved in the lysosome, releasing the attached cytotoxic drug.
- Molecular Mechanism This compound exerts its effects at the molecular level through its interactions with Cathepsin B.
- Metabolic Pathways This compound is involved in the metabolic pathway of ADCs and is cleaved by the enzyme Cathepsin B in the lysosome upon internalization into the cell.
- Transport and Distribution This compound is transported into cells as part of an ADC and localized in the lysosome of the cell.
Medicine
this compound is integral in developing ADCs for targeted cancer treatment. ADCs, incorporating this compound, have shown promise as stimuli-responsive therapeutics, including targeting ligands-drug conjugates for targeted cancer therapy, and traceless release of siRNA or ASOs from nanocarriers .
Industry
this compound is employed in the large-scale production of ADCs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-OH involves its cleavage by lysosomal proteolytic enzymes in targeted cells. This cleavage releases the drug payload, which can then exert its therapeutic effects. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Fmoc-Val-Ala-PAB-OH and related ADC linkers:
Key Comparisons
Structural Variations: Fmoc-Val-Cit-PAB-OH replaces alanine (Ala) with citrulline (Cit), a non-proteogenic amino acid. This modification enhances sensitivity to cathepsin B, a protease overexpressed in tumor microenvironments, enabling tumor-specific payload release . Fmoc-Val-Ala-PAB-PNP incorporates a p-nitrophenyl (PNP) carbonate group, improving stability during conjugation and enabling pH-dependent cleavage . Fmoc-Val-Ala-PAB-PFP uses a pentafluorophenyl (PFP) ester for rapid, high-yield conjugation to amine-containing payloads .
Cleavage Mechanisms: this compound: Relies on lysosomal proteases, limiting activity to intracellular environments. This reduces off-target toxicity but requires efficient ADC internalization . Fmoc-Val-Cit-PAB-OH: Citrulline’s carbamate linkage allows selective cleavage by cathepsin B, offering broader applicability in hypoxic tumors . PNP and PFP Derivatives: These introduce non-enzymatic cleavage pathways (e.g., pH sensitivity), beneficial for ADCs targeting extracellular tumor markers .
Solubility and Conjugation Efficiency :
- Fmoc-Val-Cit-PAB-OH exhibits superior DMSO solubility (≥123.75 mg/mL), simplifying formulation compared to this compound (33.33 mg/mL) .
- PFP esters in Fmoc-Val-Ala-PAB-PFP enable faster conjugation kinetics, reducing reaction times in ADC synthesis .
Stability and Storage :
Biological Activity
Fmoc-Val-Ala-PAB-OH is a significant compound in the realm of peptide chemistry and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.
1. Overview of this compound
This compound (Fluorenylmethyloxycarbonyl-Valine-Alanine-Para-Aminobenzyl Alcohol) is a peptide-based linker that is primarily utilized in the construction of ADCs. Its design allows for selective cleavage by specific enzymes, such as cathepsin B, which is prevalent in tumor environments. This feature enhances the targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.
2. Synthesis Methods
The synthesis of this compound involves several steps, typically utilizing solid-phase peptide synthesis (SPPS). The following table summarizes key synthesis methodologies and yields reported in various studies:
This compound serves as a cleavable linker that releases cytotoxic drugs upon enzymatic cleavage by cathepsin B. This mechanism is crucial for the efficacy of ADCs, allowing for the selective targeting of cancer cells while sparing healthy tissues.
3.2 Case Studies
- Antibody-Drug Conjugates (ADCs) : In a study evaluating Valine-Alanine based ADCs, it was found that these conjugates exhibited potent anti-tumor activity with negligible toxicity in xenograft models. The ADCs linked via Fmoc-Val-Ala demonstrated comparable performance to those linked via other dipeptides, indicating their potential utility in therapeutic applications .
- In Vitro Studies : Research demonstrated that compounds containing the Val-Ala linkage showed significant cytotoxicity against various cancer cell lines, including A2780 ovarian cancer cells, with IC50 values ranging from 2.85 to 11.18 µM . This highlights the effectiveness of this compound in delivering therapeutic agents directly to target cells.
3.3 Stability and Release Profiles
The stability of this compound in biological environments is critical for its application as an ADC linker. Studies indicate that the compound maintains integrity under physiological conditions but is rapidly cleaved by cathepsin B in tumor microenvironments, facilitating drug release .
4. Comparative Analysis of Linkers
The following table compares this compound with other commonly used linkers in ADC formulations regarding their stability and cleavage efficiency:
5. Conclusion
This compound represents a promising component in the development of targeted cancer therapies through its role as a cleavable linker in ADCs. Its ability to be selectively cleaved by cathepsin B allows for effective drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. Ongoing research into its applications and optimization will likely yield further advancements in cancer treatment strategies.
6. References
The findings presented are based on various studies and articles from reputable sources, including:
Q & A
Q. What is the synthetic pathway for Fmoc-Val-Ala-PAB-OH, and what are the critical parameters affecting yield?
this compound is synthesized via a two-step process:
- Step 1 : Fmoc-Val-Ala-OH (compound 34) is prepared by coupling L-valine and L-alanine using NaHCO₃ in THF, yielding a white solid .
- Step 2 : The PAB-OH group is introduced by reacting Fmoc-Val-Ala-OH with PAB-OH in a DCM:MeOH solvent system, producing this compound (compound 35) as a yellow solid . Critical parameters include solvent polarity (DCM:MeOH ratio), reaction time, and stoichiometric control of PAB-OH to ensure minimal side products. Purity (>98%) must be verified via HPLC or LC-MS to confirm suitability for ADC synthesis .
Q. How does the structure of this compound influence its role as a lysosomally cleavable ADC linker?
The Val-Ala dipeptide is recognized by lysosomal proteases (e.g., cathepsin B), enabling selective cleavage in cancer cells. The PAB (para-aminobenzyloxycarbonyl) group enhances stability in circulation while facilitating self-immolative release of the cytotoxic payload post-cleavage . Structural studies show that the Fmoc group protects the N-terminus during peptide synthesis, ensuring proper conjugation to antibodies .
Q. What analytical methods are recommended for assessing the purity and stability of this compound under different storage conditions?
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS to confirm ≥98% purity .
- Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months). Store as a powder at -25–-15°C (3-year stability) or in solvent at -85–-65°C (2-year stability) . NMR and mass spectrometry are critical for identifying hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound with cytotoxic payloads while minimizing side reactions?
- Activation Strategy : Use pentafluorophenyl (PFP) esters (e.g., Fmoc-Val-Ala-PAB-PFP) to enhance reactivity with amine-bearing payloads. PFP esters reduce racemization and improve coupling yields (>90%) in DMF or DMSO .
- Side Reaction Mitigation : Add 1-hydroxybenzotriazole (HOBt) to suppress aspartimide formation. Monitor reaction progress via TLC or MALDI-TOF MS to terminate at optimal conversion .
Q. What in vitro models are appropriate for evaluating the enzymatic cleavage kinetics of this compound in ADC contexts?
- Lysosomal Mimetics : Incubate ADCs with cathepsin B-enriched buffers (pH 4.5–5.0) at 37°C. Quantify payload release using fluorescence (e.g., dansyl-labeled linkers) or LC-MS .
- Cell-Based Assays : Use antigen-positive cancer cell lines (e.g., HER2+ SK-BR-3) to measure linker cleavage via cytotoxicity assays (IC₅₀ comparison of free drug vs. ADC) . Contradictory results may arise from variable cathepsin B expression; validate with siRNA knockdown controls .
Q. How do structural modifications to the Val-Ala dipeptide in this compound impact linker stability and drug release profiles?
- Dipeptide Variants : Replacing Val-Ala with Cit-Val (e.g., Fmoc-Val-Cit-PAB-OH) reduces off-target cleavage in serum but may slow lysosomal processing. Comparative studies show Cit-based linkers have 20–30% lower release efficiency in low-protease environments .
- Backbone Rigidity : Introducing β-cyclobutyl groups (e.g., Fmoc-ala(β-cyclobutyl)-OH) increases plasma stability but requires co-administration of protease activators to maintain efficacy .
Data Contradiction Analysis
- Purity vs. Bioactivity : While ≥98% purity is standard (per product specifications), trace impurities (e.g., residual DCM) can inhibit conjugation efficiency. Always cross-validate purity with functional assays (e.g., SPR for antibody binding post-conjugation) .
- Storage Conditions : Conflicting reports on solvent stability (e.g., DMSO vs. acetic acid) highlight the need for batch-specific stability testing. For example, DMSO solutions stored at -85°C show <5% degradation over 12 months, whereas acetic acid formulations may hydrolyze the PAB group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
